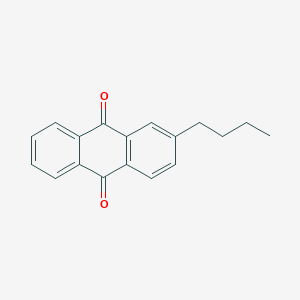
2-Butylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .
化学反応の分析
Types of Reactions
2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of anthracene to anthraquinone derivatives.
Reduction: Anthraquinones can be reduced to anthracenes using reagents like sodium dithionite.
Substitution: Electrophilic substitution reactions are common, where substituents like alkyl or aryl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Friedel-Crafts catalysts like aluminum chloride in organic solvents.
Major Products
The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .
科学的研究の応用
2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Utilized in the production of synthetic dyes, paper, and crop protection agents
作用機序
The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .
類似化合物との比較
2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in organic light-emitting diodes (OLEDs).
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors and photovoltaic devices.
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and pigments
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
7504-51-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
2-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3 |
InChIキー |
MAKLMMYWGTWPQM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















